molecular formula Cl2H10N5O2Ru-5 B12657836 Tetraamminehydroxynitrosylruthenium dichloride CAS No. 16482-02-3

Tetraamminehydroxynitrosylruthenium dichloride

Cat. No.: B12657836
CAS No.: 16482-02-3
M. Wt: 284.1 g/mol
InChI Key: XWVIRHZVOODCMX-UHFFFAOYSA-L
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Description

Tetraamminehydroxynitrosylruthenium dichloride is a coordination compound with the chemical formula [Ru(NH3)4(NO)(OH)]Cl2 This compound features a ruthenium center coordinated to four ammonia ligands, one nitrosyl ligand, and one hydroxyl ligand, with two chloride ions balancing the charge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraamminehydroxynitrosylruthenium dichloride typically involves the reaction of ruthenium trichloride with ammonia and nitrosyl chloride in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{RuCl}_3 + 4\text{NH}_3 + \text{NOCl} + \text{H}_2\text{O} \rightarrow [\text{Ru}(\text{NH}_3)_4(\text{NO})(\text{OH})]\text{Cl}_2 + 2\text{HCl} ]

The reaction is typically conducted at room temperature, and the product is isolated by precipitation and subsequent purification steps .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity starting materials and precise control of reaction conditions to ensure consistent product quality. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tetraamminehydroxynitrosylruthenium dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligands such as ammonia or nitrosyl can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands .

Scientific Research Applications

Tetraamminehydroxynitrosylruthenium dichloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tetraamminehydroxynitrosylruthenium dichloride involves its interaction with molecular targets through coordination chemistry. The compound can bind to various biomolecules, including proteins and DNA, through its ligands. This binding can alter the function of the target molecules, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraamminehydroxynitrosylruthenium dichloride is unique due to the presence of the nitrosyl and hydroxyl ligands, which impart distinct chemical properties and reactivity. These ligands can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the combination of these ligands with the ruthenium center provides unique electronic and steric characteristics that differentiate it from other similar compounds .

Properties

CAS No.

16482-02-3

Molecular Formula

Cl2H10N5O2Ru-5

Molecular Weight

284.1 g/mol

IUPAC Name

azanide;nitroxyl anion;ruthenium(2+);dichloride;hydrate

InChI

InChI=1S/2ClH.NO.4H2N.H2O.Ru/c;;1-2;;;;;;/h2*1H;;5*1H2;/q;;5*-1;;+2/p-2

InChI Key

XWVIRHZVOODCMX-UHFFFAOYSA-L

Canonical SMILES

[NH2-].[NH2-].[NH2-].[NH2-].[N-]=O.O.[Cl-].[Cl-].[Ru+2]

Origin of Product

United States

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